molecular formula C9H12ClN3O2 B7979144 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate

Cat. No.: B7979144
M. Wt: 229.66 g/mol
InChI Key: PDBJRMDNFBNXBZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an aminomethyl group attached to a phthalazinone core. This compound is often used in research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate typically involves the reaction of N′-methylenebenzohydrazides with palladium (II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling. This method is believed to proceed via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and process intensification techniques can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the phthalazinone core.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phthalazinones.

Scientific Research Applications

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate is unique due to the presence of the aminomethyl group, which can enhance its reactivity and biological activity compared to other phthalazinones. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-2H-phthalazin-1-one;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH.H2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8;;/h1-4H,5,10H2,(H,12,13);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBJRMDNFBNXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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